molecular formula C20H26N2O3S2 B2874429 3-[methyl(4-methylphenyl)sulfamoyl]-N-(4-methylcyclohexyl)thiophene-2-carboxamide CAS No. 1251561-53-1

3-[methyl(4-methylphenyl)sulfamoyl]-N-(4-methylcyclohexyl)thiophene-2-carboxamide

Cat. No.: B2874429
CAS No.: 1251561-53-1
M. Wt: 406.56
InChI Key: PBRJEWFNBUCGKP-UHFFFAOYSA-N
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Description

3-[Methyl(4-methylphenyl)sulfamoyl]-N-(4-methylcyclohexyl)thiophene-2-carboxamide is a synthetic thiophene-based carboxamide derivative characterized by a sulfamoyl group linked to a methyl-substituted phenyl ring and a 4-methylcyclohexyl amide substituent. Thiophene carboxamides are known for diverse biological activities, including enzyme inhibition (e.g., SNAT2) and antimicrobial effects, depending on substituent patterns [1][2].

Properties

IUPAC Name

N-(4-methylcyclohexyl)-3-[methyl-(4-methylphenyl)sulfamoyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O3S2/c1-14-4-8-16(9-5-14)21-20(23)19-18(12-13-26-19)27(24,25)22(3)17-10-6-15(2)7-11-17/h6-7,10-14,16H,4-5,8-9H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBRJEWFNBUCGKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)NC(=O)C2=C(C=CS2)S(=O)(=O)N(C)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[methyl(4-methylphenyl)sulfamoyl]-N-(4-methylcyclohexyl)thiophene-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a diene and a sulfur source.

    Introduction of the Carboxamide Group: The carboxamide group can be introduced via an amide coupling reaction using a carboxylic acid derivative and an amine.

    Sulfonamide Formation: The sulfonamide group is formed by reacting a sulfonyl chloride with an amine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and purification techniques to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

3-[methyl(4-methylphenyl)sulfamoyl]-N-(4-methylcyclohexyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

3-[methyl(4-methylphenyl)sulfamoyl]-N-(4-methylcyclohexyl)thiophene-2-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It may be used in biological assays to study its effects on various biological pathways and targets.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-[methyl(4-methylphenyl)sulfamoyl]-N-(4-methylcyclohexyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with structurally related analogs from the evidence:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Purity/Stability Notes
3-[Methyl(4-methylphenyl)sulfamoyl]-N-(4-methylcyclohexyl)thiophene-2-carboxamide (Target) C₂₀H₂₅N₂O₃S₂ (inferred) ~421.55 (calculated) 4-Methylcyclohexyl (amide), methyl(4-methylphenyl)sulfamoyl (sulfonamide) Not explicitly reported
N-(4-Chlorophenyl)-3-[methyl(4-methylphenyl)sulfamoyl]-4-phenyl-2-thiophenecarboxamide [3] C₂₅H₂₁ClN₂O₃S₂ 497.02 4-Chlorophenyl (amide), additional phenyl on thiophene Stable (ChemSpider ID listed)
3-[(4-Chlorophenyl)(methyl)sulfamoyl]-N-(3,4-dimethoxyphenyl)thiophene-2-carboxamide [4] C₂₀H₁₈ClN₂O₅S₂ 480.95 3,4-Dimethoxyphenyl (amide), 4-chlorophenyl (sulfamoyl) Not reported
N-(4-Bromophenyl)-3-[methyl(4-methylphenyl)sulfamoyl]thiophene-2-carboxamide [7] C₁₉H₁₇BrN₂O₃S₂ 465.39 4-Bromophenyl (amide) Available (17 mg in stock)
N-(4-Chlorophenyl)-3-[(4-chlorophenyl)methanesulfonyl]thiophene-2-carboxamide [9] C₁₈H₁₃Cl₂NO₃S₂ 426.34 Bis-4-chlorophenyl (sulfonyl and amide) Not reported

Key Observations :

  • Sulfamoyl vs. Sulfonyl: The methyl(4-methylphenyl)sulfamoyl group in the target compound may facilitate hydrogen bonding with biological targets (e.g., SNAT2 transporters), whereas sulfonyl groups (e.g., in [9]) are less likely to participate in such interactions [1]. Electron-Withdrawing Groups: Analogs with nitro (e.g., [2]) or chloro substituents (e.g., [3]) exhibit altered electronic profiles, affecting reactivity and target binding.

Biological Activity

3-[methyl(4-methylphenyl)sulfamoyl]-N-(4-methylcyclohexyl)thiophene-2-carboxamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This compound belongs to the class of thiophene derivatives, which have been extensively studied for various pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.

Structural Overview

The structure of the compound can be described as follows:

  • Core Structure : Thiophene ring
  • Functional Groups : Sulfamoyl and carboxamide groups attached to the thiophene
  • Substituents : Methyl and cyclohexyl groups that may influence biological activity

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiophene carboxamide derivatives. For instance, research indicates that certain thiophene derivatives exhibit significant cytotoxic effects against various cancer cell lines, including Hep3B liver cancer cells. The most active compounds in these studies showed IC50 values ranging from 5.46 µM to 12.58 µM, demonstrating their efficacy in inhibiting cancer cell proliferation .

Table 1: Anticancer Activity of Thiophene Derivatives

CompoundCell LineIC50 (µM)Mechanism
2bHep3B5.46Tubulin binding
2eHep3B12.58Tubulin binding
St.1Hep3B23G2/M phase arrest

The mechanism of action for these compounds often involves disruption of microtubule dynamics, akin to the action of established chemotherapeutics like Combretastatin A-4 (CA-4). Molecular docking studies suggest that these compounds interact with the tubulin-colchicine-binding pocket, leading to cell cycle arrest and apoptosis in cancer cells .

Antimicrobial Activity

Thiophene derivatives have also been evaluated for their antimicrobial properties. Compounds similar to this compound have shown moderate activity against various pathogens, including bacteria and fungi. For example, some derivatives exhibited minimum inhibitory concentration (MIC) values as low as 0.21 μM against Pseudomonas aeruginosa and Escherichia coli .

Table 2: Antimicrobial Activity of Thiophene Derivatives

CompoundPathogenMIC (μM)
3gPseudomonas aeruginosa0.21
3gEscherichia coli0.21

The antimicrobial mechanism is believed to involve inhibition of key bacterial enzymes such as MurD and DNA gyrase, with binding interactions that are critical for their antibacterial efficacy .

Anti-inflammatory Activity

In addition to anticancer and antimicrobial properties, thiophene derivatives are being explored for their anti-inflammatory effects. Some studies indicate that these compounds can inhibit nitric oxide production in response to lipopolysaccharide (LPS) stimulation in macrophages, suggesting a potential role in treating inflammatory diseases .

Case Studies

  • Case Study on Anticancer Effects : A study synthesized a series of thiophene carboxamide derivatives and evaluated their effects on Hep3B cells using MTS assays and spheroid models. The most potent derivatives were shown to significantly disrupt spheroid formation, indicating strong anti-proliferative activity .
  • Case Study on Antimicrobial Properties : Another investigation focused on the synthesis of thiazolopyridine derivatives, which included a thiophene moiety. These compounds were screened for their antibacterial activity against common pathogens and demonstrated promising results, paving the way for further development as antimicrobial agents .

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